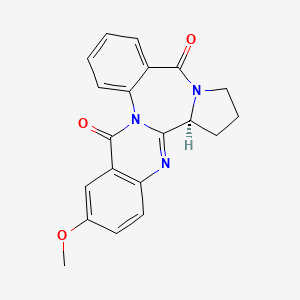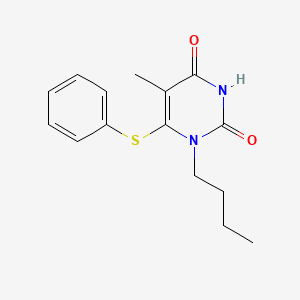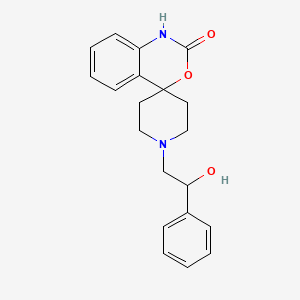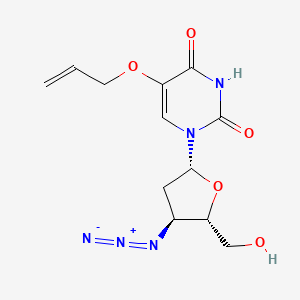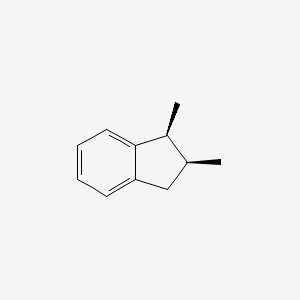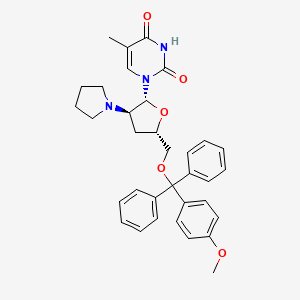
Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(1-pyrrolidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’Pyrrol-5’(4MeOTrityl)dT is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. Pyrrole derivatives are significant in medicinal chemistry due to their diverse biological activities and applications in various fields, including pharmaceuticals, materials science, and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’Pyrrol-5’(4MeOTrityl)dT typically involves multistep reactions starting from readily available precursors. One common method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine under acidic conditions . Another approach is the Van Leusen pyrrole synthesis, which uses tosylmethyl isocyanides (TosMICs) and electron-deficient compounds in a [3+2] cycloaddition reaction .
Industrial Production Methods
Industrial production of pyrrole derivatives often employs scalable and efficient synthetic routes. The use of continuous flow reactors and microwave-assisted synthesis are common to enhance reaction rates and yields. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is increasingly adopted to minimize environmental impact .
化学反応の分析
Types of Reactions
2’Pyrrol-5’(4MeOTrityl)dT undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Pyrrolinones, pyrrolidines.
Reduction: Pyrrolidines.
Substitution: N-alkyl or N-acyl pyrroles.
科学的研究の応用
2’Pyrrol-5’(4MeOTrityl)dT has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the production of conducting polymers, sensors, and optoelectronic devices.
作用機序
The mechanism of action of 2’Pyrrol-5’(4MeOTrityl)dT involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing various biochemical processes .
類似化合物との比較
Similar Compounds
2,5-Dimethylpyrrole: Another pyrrole derivative with similar chemical properties but different biological activities.
N-substituted pyrroles: These compounds have varying substituents at the nitrogen atom, leading to diverse chemical and biological properties.
Uniqueness
2’Pyrrol-5’(4MeOTrityl)dT is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its 4-methoxytrityl group enhances its stability and solubility, making it a valuable compound in various applications .
特性
CAS番号 |
134935-00-5 |
|---|---|
分子式 |
C34H37N3O5 |
分子量 |
567.7 g/mol |
IUPAC名 |
1-[(2R,3R,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-3-pyrrolidin-1-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C34H37N3O5/c1-24-22-37(33(39)35-31(24)38)32-30(36-19-9-10-20-36)21-29(42-32)23-41-34(25-11-5-3-6-12-25,26-13-7-4-8-14-26)27-15-17-28(40-2)18-16-27/h3-8,11-18,22,29-30,32H,9-10,19-21,23H2,1-2H3,(H,35,38,39)/t29-,30+,32+/m0/s1 |
InChIキー |
VGMOXPSTUZWPFX-XAGDYJCDSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCCC6 |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


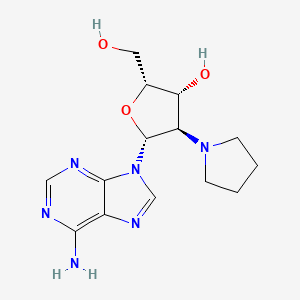
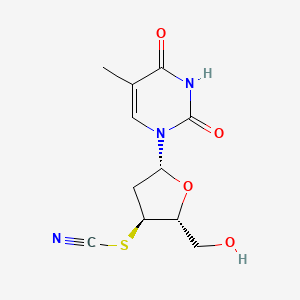
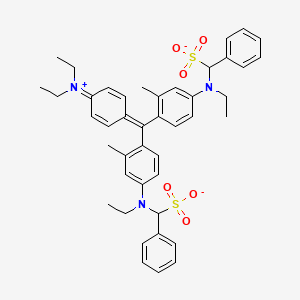
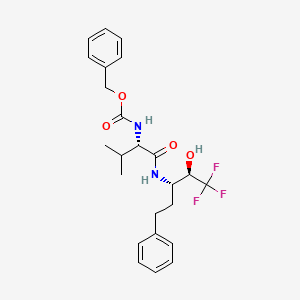
![[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12785091.png)
